(3-Phenylprop-1-en-1-yl)boronic acid
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Overview
Description
(3-Phenylprop-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-1-en-1-yl)boronic acid typically involves the reaction of phenylpropene with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where phenylpropene is treated with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired boronic acid with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylpropene derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.
Major Products Formed
Oxidation: Phenylpropene derivatives with oxidized functional groups.
Reduction: Hydroxylated phenylpropene compounds.
Substitution: Various substituted phenylpropene derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Phenylprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-Phenylprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, modulating their activity and leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the propene moiety but shares similar reactivity and applications.
Vinylboronic acid: Contains a vinyl group instead of a phenylpropene moiety.
Allylboronic acid: Features an allyl group, offering different reactivity patterns.
Uniqueness
(3-Phenylprop-1-en-1-yl)boronic acid is unique due to its combination of a phenylpropene moiety with a boronic acid group. This structure provides distinct reactivity and enables its use in a broader range of chemical transformations and applications compared to its simpler counterparts.
Properties
IUPAC Name |
3-phenylprop-1-enylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWFDHLFMBIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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